molecular formula C9H14ClN3O3S B1431059 N-(5-chloro-2-methylphenyl)guanidine methanesulfonate CAS No. 1426290-73-4

N-(5-chloro-2-methylphenyl)guanidine methanesulfonate

Cat. No.: B1431059
CAS No.: 1426290-73-4
M. Wt: 279.74 g/mol
InChI Key: OYVQMFYOLDYFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)guanidine methanesulfonate is a useful research compound. Its molecular formula is C9H14ClN3O3S and its molecular weight is 279.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)guanidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3.CH4O3S/c1-5-2-3-6(9)4-7(5)12-8(10)11;1-5(2,3)4/h2-4H,1H3,(H4,10,11,12);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVQMFYOLDYFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)guanidine methanesulfonate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of Guanidine Compounds

Guanidine derivatives, including this compound, are known for their diverse biological activities. They exhibit properties such as:

  • Antimicrobial activity : Inhibiting bacterial growth.
  • Cardioprotective effects : Protecting cardiac cells during ischemia.
  • Neurological effects : Acting on the central nervous system (CNS).
  • Inhibition of Na+/H+ Exchanger (NHE) :
    • This compound has been studied for its role as a selective inhibitor of the NHE-1 isoform, which plays a crucial role in cardiac function during ischemic conditions. Inhibition of this exchanger can preserve cellular integrity and improve functional performance during reperfusion after an ischemic event .
  • Antimicrobial Properties :
    • Some guanidine derivatives have shown varying degrees of antibacterial activity. For instance, studies have indicated that certain guanidines can inhibit the growth of Staphylococcus aureus, while others have been ineffective against Pseudomonas aeruginosa and Escherichia coli .
  • Neuroprotective Effects :
    • Guanidine compounds may exert neuroprotective effects through modulation of ion channels and neurotransmitter systems, potentially offering therapeutic avenues for conditions like epilepsy and neuropathic pain .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NHE InhibitionSelective inhibition of NHE-1; cardioprotective
Antimicrobial ActivityEffective against certain bacteria; variable efficacy
CNS EffectsPotential analgesic and anesthetic properties

Case Studies

  • Cardioprotective Study :
    A study highlighted that a related compound acted cardioprotectively when administered before and after ischemia. This suggests that this compound may have similar protective effects due to its structural similarities to other effective guanidines .
  • Antimicrobial Efficacy :
    In a comparative study on various guanidine derivatives, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. Results showed promising antibacterial activity against specific strains while lacking efficacy against others .

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Research

N-(5-chloro-2-methylphenyl)guanidine methanesulfonate has been investigated for its cardioprotective properties. Research indicates that compounds within the guanidine class can inhibit the Na+/H+ exchanger (NHE), which plays a crucial role in cardiac function during ischemic events. The specific compound mentioned has shown efficacy as an NHE-1 subtype inhibitor, being significantly more potent than other isoforms, suggesting its potential use in treating acute myocardial infarction and other cardiovascular diseases .

1.2 Diabetes Treatment

Guanidine derivatives, including this compound, have been studied for their hypoglycemic effects. Compounds like linogliride, a known anti-diabetic agent, share structural similarities with this guanidine derivative. The ability of these compounds to modulate glucose levels positions them as candidates for diabetes management therapies .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound's role in enzyme inhibition has been a focus of biochemical research. It has been utilized to study the inhibition mechanisms of various enzymes that are crucial in metabolic pathways. The specific interactions and binding affinities of this compound with target enzymes provide insights into designing more effective inhibitors for therapeutic applications.

2.2 Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other bioactive compounds. Its chemical structure allows for modifications that can yield new derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Research Case Studies

Study Focus Findings
Study on NHE InhibitionInvestigated the effects of guanidine derivatives on cardiac cellsThis compound demonstrated significant inhibition of NHE-1, leading to improved cellular integrity during ischemic conditions .
Hypoglycemic Activity AssessmentEvaluated the glucose-lowering effects of guanidine compoundsThe compound showed potential as a hypoglycemic agent comparable to linogliride, indicating its viability in diabetes treatment .
Enzyme Interaction AnalysisStudied binding affinities with target enzymesRevealed specific interactions that could inform the design of more potent enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-chloro-2-methylphenyl)guanidine methanesulfonate
Reactant of Route 2
N-(5-chloro-2-methylphenyl)guanidine methanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.